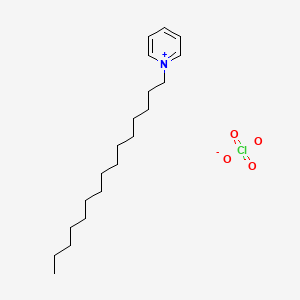
1-Pentadecylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentadecylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C20H36ClNO4 It is a quaternary ammonium salt, where the pyridine ring is substituted with a pentadecyl group and paired with a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pentadecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromopentadecane in the presence of a base, such as sodium hydroxide, to form 1-pentadecylpyridinium bromide. This intermediate is then treated with perchloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentadecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The perchlorate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyridinium ring, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Pentadecylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of surfactants and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 1-pentadecylpyridin-1-ium perchlorate involves its interaction with biological membranes and cellular components. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Decylpyridin-1-ium chloride
- 1-Dodecylpyridin-1-ium bromide
- 1-Hexadecylpyridin-1-ium iodide
Uniqueness
1-Pentadecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and the presence of the perchlorate anion. This combination imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
90265-18-2 |
|---|---|
Fórmula molecular |
C20H36ClNO4 |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
1-pentadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C20H36N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3,4)5/h14,16-17,19-20H,2-13,15,18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
IHBGFOODJUWVES-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



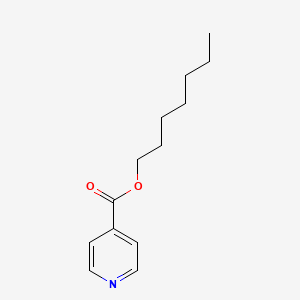
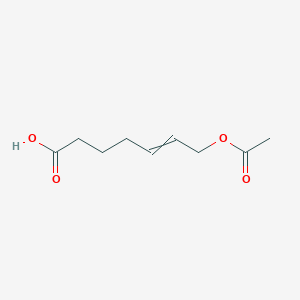
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
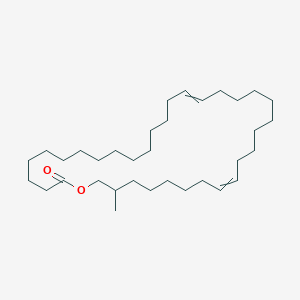
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
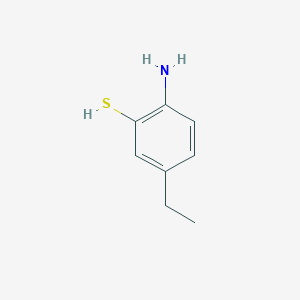

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

